tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Overview
Description
“tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate” is a chemical compound with the CAS Number: 1352926-14-7 . It has a molecular weight of 302.42 .
Synthesis Analysis
This compound can be used to synthesize ketohexokinase (KHK) inhibitors that have potential medical uses for treating diabetes and obesity . It is also a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives as Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) inhibitors .Molecular Structure Analysis
The molecular formula of “tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate” is C18H26N2O2 .Chemical Reactions Analysis
In the absence of benzylamine (or any other primary amine), cycloaromatization under the same conditions led to the formation of oxazole .Physical And Chemical Properties Analysis
This compound has a storage temperature of 2-8°C and is available in solid or liquid form . The predicted boiling point is 301.3±35.0 °C and the predicted density is 1.10±0.1 g/cm3 .Scientific Research Applications
Synthesis and Structural Analysis
Stereospecific Cycloaddition : Chiaroni et al. (2000) reported on the synthesis of related compounds through a stereospecific [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones. This process highlights the compound's utility in creating structurally diverse molecules (Chiaroni et al., 2000).
Alkylation Studies : Brabander and Wright (1965) explored the alkylation of 6-aryl-6,7-diazaspiro[3.4]octane-5,8-diones, demonstrating the compound's potential for chemical modification and its usefulness in synthesizing new molecules (Brabander & Wright, 1965).
Enantioselective Synthesis : Campbell et al. (2009) described the enantioselective synthesis of related compounds using iodolactamization, emphasizing the compound's relevance in the creation of enantiomerically pure molecules (Campbell et al., 2009).
Chemical Applications
Precursors for Amino Acids : Limbach et al. (2009) demonstrated the use of related compounds as versatile building blocks for creating cyclopropyl-containing amino acids, highlighting the compound's utility in amino acid synthesis (Limbach et al., 2009).
Supramolecular Arrangements : Graus et al. (2010) discussed the relationship between molecular and crystal structures of cyclohexane-5-spirohydantoin derivatives, illustrating the compound's role in forming complex supramolecular arrangements (Graus et al., 2010).
Bifunctional Synthesis : Meyers et al. (2009) described synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate. This research illustrates the compound's importance in accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 7-benzyl-2,7-diazaspiro[3.4]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-13-18(14-20)9-10-19(12-18)11-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZPXBYNTVDLSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743540 | |
Record name | tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate | |
CAS RN |
1352926-14-7 | |
Record name | 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 6-(phenylmethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352926-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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